Methyl4-chloro-2-ethynylbenzoate
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Overview
Description
Methyl 4-chloro-2-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2. It is a derivative of benzoic acid, featuring a chloro substituent at the 4-position and an ethynyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-ethynylbenzoate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-chloroiodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then treated with methanol and a base to yield the final product .
Industrial Production Methods
In an industrial setting, the production of methyl 4-chloro-2-ethynylbenzoate may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a less substituted benzoate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-chloro-2-carboxybenzoate
Reduction: Methyl 2-ethynylbenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-2-ethynylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the chloro substituent can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Lacks the ethynyl group, resulting in different reactivity and applications.
Methyl 2-ethynylbenzoate: Lacks the chloro substituent, affecting its chemical behavior and biological activity.
Uniqueness
Methyl 4-chloro-2-ethynylbenzoate is unique due to the presence of both the chloro and ethynyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C10H7ClO2 |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
methyl 4-chloro-2-ethynylbenzoate |
InChI |
InChI=1S/C10H7ClO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |
InChI Key |
WEOMARDLHZIUFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C#C |
Origin of Product |
United States |
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